molecular formula C14H14O4 B1587814 1,4-Phenylenediacrylic Acid Dimethyl Ester CAS No. 7549-44-2

1,4-Phenylenediacrylic Acid Dimethyl Ester

Cat. No. B1587814
CAS RN: 7549-44-2
M. Wt: 246.26 g/mol
InChI Key: IFNSXAJHSAPYLB-UHFFFAOYSA-N
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Description

1,4-Phenylenediacrylic Acid Dimethyl Ester is a chemical compound with the molecular formula C14H14O4. It is a yellow powder or solid .


Molecular Structure Analysis

The molecular weight of 1,4-Phenylenediacrylic Acid Dimethyl Ester is 246.26 g/mol . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

1,4-Phenylenediacrylic Acid is a carboxylic acid. Carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .


Physical And Chemical Properties Analysis

1,4-Phenylenediacrylic Acid Dimethyl Ester has a melting point of 167°C . Its density is 1.165g/cm3, and it has a boiling point of 391.2°C at 760 mmHg . The compound is a solid at 20°C .

Scientific Research Applications

  • Polymer Synthesis and Characterization : Research by Lynn and Langer (2000) explored the synthesis of Poly(β-aminoesters) using compounds including 1,4-butanediol diacrylate, demonstrating their potential in creating new polymeric materials. These polymers showed interesting degradation kinetics and noncytotoxic properties, suggesting applications in biocompatible materials and synthetic transfection vectors (Lynn & Langer, 2000).

  • Photopolymerization Studies : A study by Chakrabarti, Maity, and Misra (1992) investigated the solid-state photopolymerization reactions of dimethyl esters including 1,4-phenylenediacrylic acid dimethyl ester. They used spectroscopic methods to characterize reactants and products, providing insights into the polymerization process and potential applications in materials science (Chakrabarti et al., 1992).

  • Crystal Structure Analysis : The work of Nakanishi, Ueno, and Sasada (1978) detailed the crystal structure of p-phenylenediacrylic acid diethyl ester, which has relevance to understanding the properties of materials derived from similar esters (Nakanishi et al., 1978).

  • Lithium Ion Transport : Michael et al. (1997) researched the use of esters of benzene 1,2 dicarboxylic acids, including dimethyl phthalate, as plasticizers in high molecular weight PEO–LiClO₄ matrix. This study is relevant for applications in enhancing ionic conductivity in polymer-salt complex, crucial for developing advanced materials in energy storage (Michael et al., 1997).

  • Photoreactive Dental Materials : A study by Edizer and Avci (2010) on the synthesis and photo-polymerization of an aryl diphosphonic acid-containing dimethacrylate highlighted its use in dental materials. The study detailed the polymer's properties and interactions with enamel and dentin, pointing towards its potential in dental composites and adhesives (Edizer & Avci, 2010).

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and adequate ventilation are recommended .

Future Directions

A recent study has demonstrated the use of a spinning reactor for the multistep synthesis of 1,4-phenylenediacrylic acid dimethyl ester . This innovative technique could represent a future direction for the synthesis of this and similar compounds.

properties

IUPAC Name

methyl (E)-3-[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-17-13(15)9-7-11-3-5-12(6-4-11)8-10-14(16)18-2/h3-10H,1-2H3/b9-7+,10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNSXAJHSAPYLB-FIFLTTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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